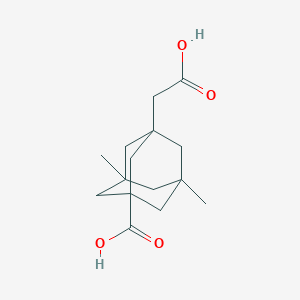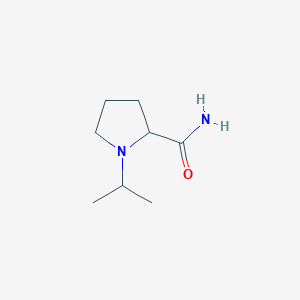
1-Isopropylprolinamide
Overview
Description
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Inhibition of dipeptidyl peptidase IV (DPP IV) has been identified as a potential approach to treat type 2 diabetes. A study found that an orally active inhibitor of DPP IV showed significant improvements in glucose tolerance, fasting glucose levels, and insulin sensitivity over a 4-week period in subjects with type 2 diabetes, indicating its feasibility as a treatment option in the early stages of the disease (Ahrén et al., 2002).
Oxidative Stress and Pulmonary Hypertension
Research on isoprostanes, which are lipid peroxidation products, highlighted their role in assessing oxidative stress in vivo. A study quantifying isoprostaglandin levels in patients with pulmonary hypertension compared to healthy controls found significantly higher levels in patients, suggesting that oxidative stress plays a role in the pathogenesis of pulmonary hypertension (Cracowski et al., 2001).
Biocompatibility and Cellular Uptake of Polymers
The biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide) have been explored for its potential in biomedical applications such as drug delivery systems. This study demonstrated good biocompatibility and internalization by various cells, offering insight into the development of clinically relevant polymeric materials (Guo et al., 2017).
Neurobehavioral Effects of Exposure to Solvents
An investigation into the neurobehavioral effects of exposure to solvents, including 1-octanol and isopropanol, revealed that high levels of isopropanol exposure led to increased tiredness and annoyance among subjects, providing evidence of the impact of solvent exposure on human health and behavior (van Thriel et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-Isopropylprolinamide is currently unknown. The compound is structurally similar to Isopropamide and Propionamide , which have known targets and mechanisms of action.
Mode of Action
The mode of action of 1-Isopropylprolinamide is not well-documented. Given its structural similarity to Isopropamide, it might interact with its targets in a similar manner. Isopropamide is a long-acting anticholinergic drug that inhibits parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the mechanism of action of a compound.
Pharmacokinetics
Pharmacokinetic-Pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties and their relationship . .
properties
IUPAC Name |
1-propan-2-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)10-5-3-4-7(10)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJKYJQVBJYEBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258630 | |
| Record name | 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylprolinamide | |
CAS RN |
1338494-56-6 | |
| Record name | 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinecarboxamide, 1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001258630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



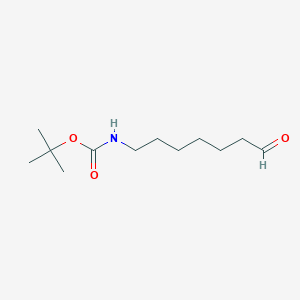
![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)
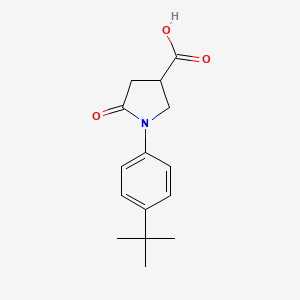

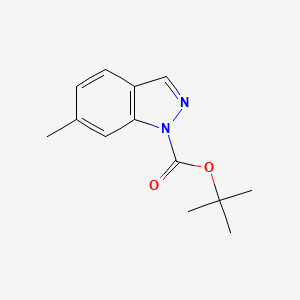
![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)
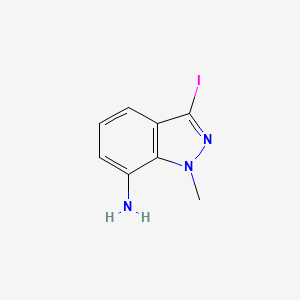


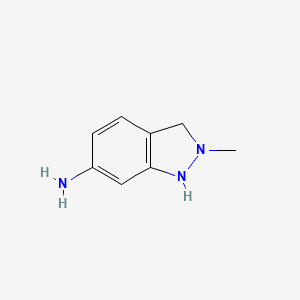
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-tert-butylphenyl)-4-oxobutanoic acid](/img/structure/B3098536.png)
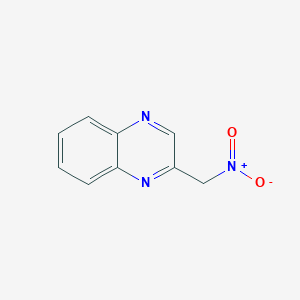
![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)
